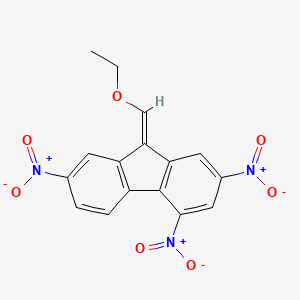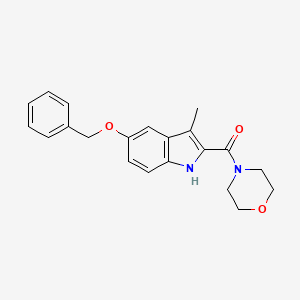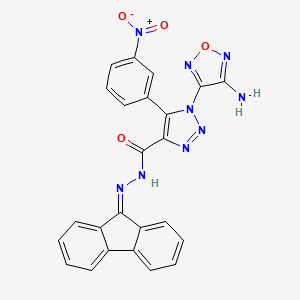![molecular formula C25H20Br3N3O9 B11542421 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11542421.png)
2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrofenoxi)acetil]hidrazinilideno}metil]fenil es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluidos los grupos bromo, nitro y metoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrofenoxi)acetil]hidrazinilideno}metil]fenil generalmente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen:
Bromación: Introducción de átomos de bromo al anillo aromático utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Nitración: Introducción del grupo nitro utilizando una mezcla de ácido nítrico y sulfúrico concentrados.
Acilación: Formación del grupo acetilo a través de la acilación de Friedel-Crafts utilizando cloruro de acetilo y un catalizador ácido de Lewis como el cloruro de aluminio.
Formación de hidrazona: Reacción del producto acilado con hidracina para formar el derivado de hidrazona.
Esterificación: Paso final de esterificación para introducir la porción de trimetoxibenzoato utilizando ácido trimetoxibenzoico y un reactivo de acoplamiento adecuado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrofenoxi)acetil]hidrazinilideno}metil]fenil puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a una amina utilizando agentes reductores como el hidrógeno gaseoso y un catalizador de paladio.
Reducción: Los átomos de bromo pueden ser reemplazados por hidrógeno mediante hidrogenación catalítica.
Sustitución: Los átomos de bromo pueden ser sustituidos por nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio sobre carbono (Pd/C).
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Sustitución: Nucleófilos (aminas, tioles), solventes como la dimetilformamida (DMF) y bases como el carbonato de potasio (K2CO3).
Productos principales
Oxidación: Formación de derivados de aminas.
Reducción: Formación de productos desbromados.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrofenoxi)acetil]hidrazinilideno}metil]fenil depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia de múltiples grupos funcionales permite diversas interacciones con macromoléculas biológicas, lo que podría conducir a varios efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-cloro-4-nitrofenoxi)acetil]hidrazinilideno}metil]fenil
- 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-aminofenoxi)acetil]hidrazinilideno}metil]fenil
Singularidad
El 3,4,5-trimetoxibenzoato de 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrofenoxi)acetil]hidrazinilideno}metil]fenil es único debido a la combinación de grupos bromo, nitro y metoxi, que confieren reactividad química específica y potencial actividad biológica. La presencia de estos grupos permite una amplia gama de modificaciones químicas e interacciones, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C25H20Br3N3O9 |
|---|---|
Peso molecular |
746.2 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H20Br3N3O9/c1-36-20-7-13(8-21(37-2)24(20)38-3)25(33)40-23-14(6-15(26)9-18(23)28)11-29-30-22(32)12-39-19-5-4-16(31(34)35)10-17(19)27/h4-11H,12H2,1-3H3,(H,30,32)/b29-11+ |
Clave InChI |
SHDLZMRLVGHZLQ-VPUKRXIYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)


![(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11542374.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
